molecular formula C15H22IN3O2 B13497014 tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B13497014
M. Wt: 403.26 g/mol
InChI Key: YDYQWLPQSIILHH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a cyclopropylmethyl group, and an iodine atom attached to the pyrazolopyridine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system.

    Introduction of the tert-butyl ester group: This is achieved through esterification reactions using tert-butyl alcohol and suitable activating agents.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the pyrazolopyridine core with cyclopropylmethyl halides under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, leading to the formation of a wide range of derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyclopropylmethyl group can be oxidized to form corresponding alcohols or ketones.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Scientific Research Applications

tert-Butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and functional groups.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

tert-Butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H22IN3O2

Molecular Weight

403.26 g/mol

IUPAC Name

tert-butyl 2-(cyclopropylmethyl)-3-iodo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)18-7-6-12-11(9-18)13(16)19(17-12)8-10-4-5-10/h10H,4-9H2,1-3H3

InChI Key

YDYQWLPQSIILHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)I)CC3CC3

Origin of Product

United States

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